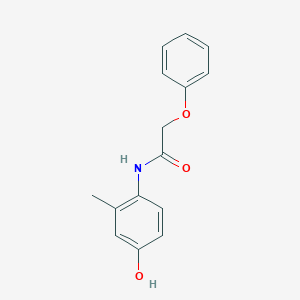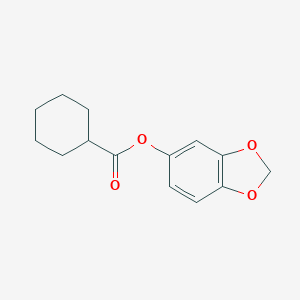![molecular formula C13H12O4S2 B290754 4-[(4-Hydroxyphenyl)sulfanyl]phenyl methanesulfonate](/img/structure/B290754.png)
4-[(4-Hydroxyphenyl)sulfanyl]phenyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Hydroxyphenyl)sulfanyl]phenyl methanesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as HMPS, and it is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. HMPS is widely used in the synthesis of organic compounds, and it has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of HMPS is not well understood, but it is believed to act as a nucleophile in various reactions. HMPS has a sulfhydryl group, which makes it a good nucleophile. HMPS has also been shown to form stable complexes with metal ions, which can enhance its catalytic activity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of HMPS. However, it has been shown to be non-toxic and has low cytotoxicity. HMPS has also been shown to have good biocompatibility, which makes it a potential candidate for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using HMPS in lab experiments include its high yield and purity, its versatility in various reactions, and its low toxicity. The limitations of using HMPS include its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on HMPS. One potential direction is the synthesis of new derivatives of HMPS with enhanced properties. Another potential direction is the use of HMPS in the synthesis of new materials with unique properties. HMPS can also be used as a template for the synthesis of new mesoporous materials with potential applications in drug delivery and environmental remediation. Further research is needed to fully understand the mechanism of action of HMPS and its potential applications in various fields.
Synthesemethoden
The synthesis of HMPS involves the reaction of 4-mercaptophenol with 4-bromobenzene-1-sulfonyl chloride in an organic solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The yield of HMPS is typically high, and the purity of the product can be confirmed by spectroscopic methods such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
HMPS has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and biomedical research. In organic synthesis, HMPS is used as a building block for the synthesis of complex organic compounds. HMPS has also been used as a ligand in coordination chemistry, and it has shown excellent catalytic activity in various reactions.
In material science, HMPS has been used as a precursor for the synthesis of metal sulfide nanoparticles. These nanoparticles have shown promising results in various applications such as solar cells and catalysis. HMPS has also been used as a template for the synthesis of mesoporous materials, which have potential applications in drug delivery and environmental remediation.
Eigenschaften
Molekularformel |
C13H12O4S2 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
[4-(4-hydroxyphenyl)sulfanylphenyl] methanesulfonate |
InChI |
InChI=1S/C13H12O4S2/c1-19(15,16)17-11-4-8-13(9-5-11)18-12-6-2-10(14)3-7-12/h2-9,14H,1H3 |
InChI-Schlüssel |
BROZXGXZEDIBNZ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)SC2=CC=C(C=C2)O |
Kanonische SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)SC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1-hydroxyethyl)phenyl]pentanamide](/img/structure/B290671.png)
![N-[2-chloro-4-(pentanoylamino)phenyl]pentanamide](/img/structure/B290672.png)




![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate](/img/structure/B290679.png)
![2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B290684.png)

![5-[(Cyclohexylcarbonyl)oxy]-1-naphthyl cyclohexanecarboxylate](/img/structure/B290687.png)

![4-[(Cyclohexylcarbonyl)oxy]-2-methylphenyl cyclohexanecarboxylate](/img/structure/B290690.png)

